(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
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Overview
Description
®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a heterocyclic compound featuring a unique thieno[2,3-b]thiopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one typically involves the condensation of sulfur-containing compounds with carbonyl compounds. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. The process is optimized to ensure high yield and purity, often involving steps like solid-liquid separation and calcination under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Thieno[3,2-b]thiopyran: A structural isomer with different ring fusion.
Benzothiophene: Contains a fused benzene ring, offering different electronic properties.
Uniqueness
®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H8OS2 |
---|---|
Molecular Weight |
184.3 g/mol |
IUPAC Name |
(6R)-6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one |
InChI |
InChI=1S/C8H8OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5H,4H2,1H3/t5-/m1/s1 |
InChI Key |
FLJFMDYYNMNASJ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(S1)SC=C2 |
Canonical SMILES |
CC1CC(=O)C2=C(S1)SC=C2 |
Origin of Product |
United States |
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